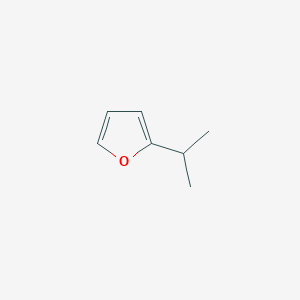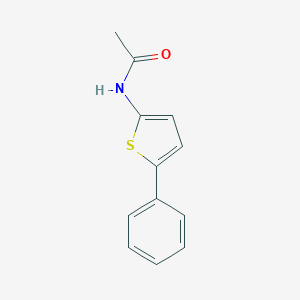![molecular formula C12H16N2OS3 B076250 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-40-5](/img/structure/B76250.png)
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-cancer properties, and has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. It has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are many future directions for the study of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One potential direction is the development of new therapeutic agents for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new antibiotics, as 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess anti-microbial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 2-mercaptoethanol and ethyl chloroacetate to form the intermediate compound 3-ethyl-2-thioxo-4-thiazolidinone. This intermediate is then reacted with 2-bromoethyl ethyl sulfide to form the final product. The synthesis has been optimized for high yield and purity, making it a reliable method for producing the compound.
Applications De Recherche Scientifique
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
10505-40-5 |
|---|---|
Nom du produit |
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Formule moléculaire |
C12H16N2OS3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS3/c1-3-13-7-8-17-10(13)6-5-9-11(15)14(4-2)12(16)18-9/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
RNWPBDIQIZTRHE-OZDSWYPASA-N |
SMILES isomérique |
CCN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
SMILES canonique |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
Autres numéros CAS |
10505-40-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



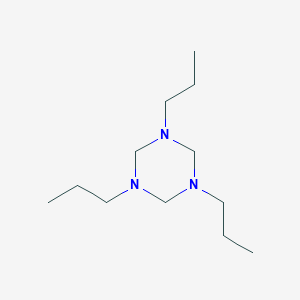
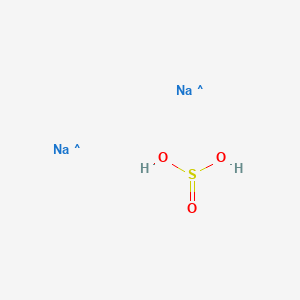
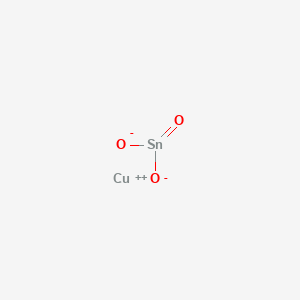
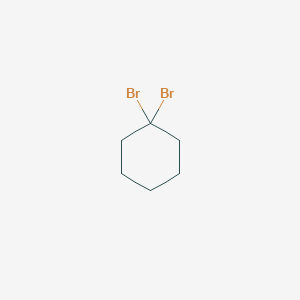
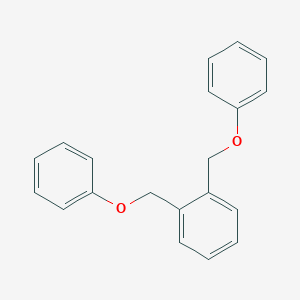
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
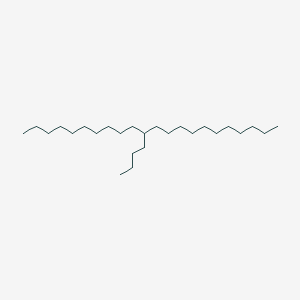
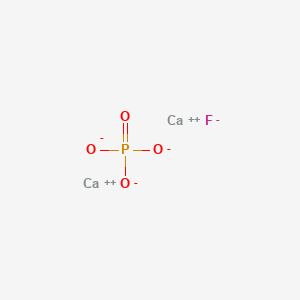
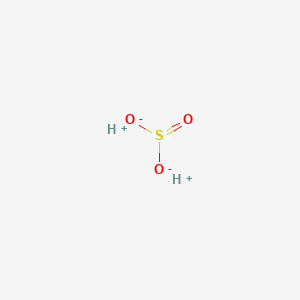
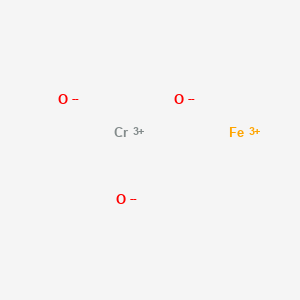
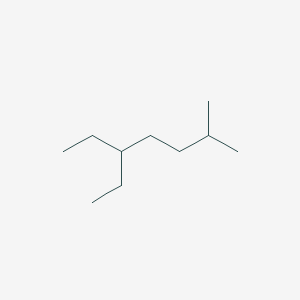
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
